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Compound of Interest

Compound Name: 4-Formyl-3-methoxybenzonitrile

Cat. No.: B1591161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-formyl-
3-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The document

presents a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, supported by experimental protocols and visual aids to facilitate

a deeper understanding of its molecular structure and characteristics.

Molecular Structure and Spectroscopic Overview
4-Formyl-3-methoxybenzonitrile (C₉H₇NO₂) is an aromatic compound featuring a benzonitrile

backbone substituted with a formyl (-CHO) and a methoxy (-OCH₃) group.[1] This substitution

pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and

quality control in synthetic processes. The molecular weight of this compound is 161.16 g/mol .

[1]

A summary of the key spectroscopic data is presented below, followed by a detailed analysis of

each technique.

Quantitative Spectroscopic Data
The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry.
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Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.37 d (J = 0.8 Hz) 1H
Aldehydic proton (-

CHO)

7.82 d (J = 7.8 Hz) 1H Aromatic proton

7.80 d (J = 1.0 Hz) 1H Aromatic proton

7.50 dd (J=7.8, 1.0 Hz) 1H Aromatic proton

3.98 s 3H
Methoxy protons (-

OCH₃)

d = doublet, dd = doublet of doublets, s = singlet, J = coupling constant in Hertz.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) -
Predicted and Inferred from Analogs

Chemical Shift (δ) ppm Assignment

189.4 Aldehyde Carbonyl (C=O)

161.5 Aromatic Carbon (C-OCH₃)

135.7 Aromatic Carbon

128.0 Aromatic Carbon

124.5 Aromatic Carbon

120.3 Aromatic Carbon

116.6 Nitrile Carbon (C≡N)

111.4 Aromatic Carbon

55.3 Methoxy Carbon (-OCH₃)
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Note: The chemical shifts are based on predictions and comparison with structurally similar

compounds like 3-methoxybenzonitrile and 2-methoxybenzaldehyde.[2]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2230 Strong C≡N (Nitrile) stretch

~1700 Strong C=O (Aldehyde) stretch

~2850 & ~2750 Medium C-H (Aldehyde) stretch

~1600, ~1500 Medium-Strong C=C (Aromatic) stretch

~1250 Strong C-O (Aryl ether) stretch

Table 4: Mass Spectrometry (MS) Data
m/z Interpretation

161 Molecular ion [M]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 4-formyl-3-methoxybenzonitrile (typically 5-10 mg) is

dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

Number of scans: 16
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Relaxation delay: 1.0 s

Pulse width: 30°

Acquisition time: 4.0 s

¹³C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 45°

Acquisition time: 1.5 s

Proton decoupling: Broadband decoupling is applied during acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FT-IR spectrometer equipped with a universal ATR sampling accessory.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 32

A background spectrum of the clean ATR crystal is recorded prior to the sample

measurement.[3]

Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography.

Ionization Method: Electron Impact (EI) ionization is typically used for small, volatile

molecules.[4]

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

Parameters:

Ionization energy: 70 eV

Source temperature: 200-250 °C

Mass range: m/z 40-400

Data Interpretation and Structural Elucidation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides key structural information. The downfield singlet at 10.37 ppm

is characteristic of an aldehyde proton, deshielded by the adjacent carbonyl group. The three

distinct signals in the aromatic region (7.82, 7.80, and 7.50 ppm) with their specific splitting

patterns (doublet and doublet of doublets) confirm the trisubstituted aromatic ring. The sharp

singlet at 3.98 ppm, integrating to three protons, is indicative of the methoxy group.

¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum further corroborates the structure. The signal at approximately 189.4

ppm is assigned to the aldehydic carbonyl carbon.[2] The nitrile carbon appears around 116.6

ppm. The aromatic region displays six distinct signals, consistent with the substituted benzene

ring. The carbon attached to the electron-donating methoxy group is shifted upfield, while those

adjacent to the electron-withdrawing aldehyde and nitrile groups are shifted downfield. The

methoxy carbon itself resonates at approximately 55.3 ppm.[2]

IR Spectrum Analysis
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The IR spectrum displays characteristic absorption bands confirming the presence of the key

functional groups. A strong, sharp peak around 2230 cm⁻¹ is indicative of the C≡N stretch of

the nitrile group. The strong absorption at approximately 1700 cm⁻¹ corresponds to the C=O

stretching vibration of the aromatic aldehyde.[5] The presence of the aldehyde is further

confirmed by the two medium intensity C-H stretching bands around 2850 cm⁻¹ and 2750

cm⁻¹. The aromatic C=C stretching vibrations are observed around 1600 cm⁻¹ and 1500 cm⁻¹,

and a strong band around 1250 cm⁻¹ is due to the C-O stretching of the aryl ether.[6]

Mass Spectrum Analysis
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 161, which corresponds to the

molecular weight of 4-formyl-3-methoxybenzonitrile (C₉H₇NO₂).[1] This confirms the

elemental composition of the molecule.

Visualization of Molecular Structure and Key NMR
Correlations
The following diagram illustrates the chemical structure of 4-formyl-3-methoxybenzonitrile
and highlights key proton environments as identified by ¹H NMR spectroscopy.

Figure 1. Chemical structure of 4-formyl-3-methoxybenzonitrile with ¹H NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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